molecular formula C16H17N5O B6581343 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene CAS No. 1207023-24-2

5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene

Cat. No.: B6581343
CAS No.: 1207023-24-2
M. Wt: 295.34 g/mol
InChI Key: GRCHIRNCKGMADZ-UHFFFAOYSA-N
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Description

The compound 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6400^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex organic molecule featuring a diverse array of functional groups and ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves a multi-step process:

  • Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a diketone precursor under reflux conditions.

  • Carbonylation Reaction:

  • Formation of the Triazatricyclic Core: The triazatricyclic structure is constructed via a series of cycloaddition reactions. The specific conditions vary, but they often include thermal cycloadditions and radical initiators.

Industrial Production Methods: Industrially, the production may involve a streamlined process with optimized conditions to ensure high yield and purity. This typically includes:

  • Continuous Flow Synthesis: This method allows for better control of reaction parameters and scalability.

  • Catalyst Optimization: Using heterogeneous catalysts to facilitate the cyclization and carbonylation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene undergoes several types of reactions:

  • Oxidation: Oxidative cleavage of the pyrazole ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction of the carbonyl group to a secondary alcohol using lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions:
  • Oxidation: KMnO4 in acidic or basic medium.

  • Reduction: LiAlH4 in anhydrous ether.

  • Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products:
  • Oxidative Cleavage: Carboxylic acids and ketones.

  • Reduction: Secondary alcohols.

  • Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of novel heterocyclic compounds and ligands for metal complexes.

Biology: In biological research, derivatives of this compound exhibit interesting bioactivities, making them candidates for drug discovery and development. They have shown potential as enzyme inhibitors and receptor agonists.

Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their therapeutic potential. They may act as anti-inflammatory, anticancer, or antimicrobial agents.

Industry: In industry, the compound is used in the development of specialty chemicals and materials. Its unique structural features make it suitable for designing new polymers and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can:

  • Inhibit Enzymes: By binding to the active sites of enzymes, it prevents substrate binding and subsequent catalytic activity.

  • Modulate Receptors: Interacting with cell surface receptors, influencing signal transduction pathways.

Molecular Targets and Pathways:
  • Enzyme Inhibition: Targeting enzymes such as kinases and proteases.

  • Signal Transduction: Modulating pathways like the MAPK and PI3K-Akt pathways.

Comparison with Similar Compounds

Uniqueness: Compared to other similar compounds, 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene stands out due to its unique triazatricyclic core, which imparts distinct chemical and biological properties.

Similar Compounds:
  • Pyrazole Derivatives: Compounds like 1-phenyl-3-(2-propyl)-1H-pyrazole.

  • Triazole Compounds: Compounds such as 1,2,4-triazole derivatives.

  • Carbonyl-Containing Heterocycles: Similar to compounds like 2-acetyl-1H-indole.

This compound's distinct combination of the pyrazole and triazatricyclic structures makes it a valuable molecule for various applications across multiple fields.

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(1-propan-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-11(2)21-8-7-13(18-21)15(22)20-10-9-19-14-6-4-3-5-12(14)17-16(19)20/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCHIRNCKGMADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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